molecular formula C3H4BNO3 B580705 Oxazol-2-ylboronic acid CAS No. 891660-66-5

Oxazol-2-ylboronic acid

Cat. No. B580705
CAS RN: 891660-66-5
M. Wt: 112.879
InChI Key: NRBQYBDDNGRAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazol-2-ylboronic Acid is a reactant in the synthesis of 4-(pyrazol-3-yl)-pyridine series as N-terminal kinase inhibitors . It has a molecular formula of C3H4BNO3 .


Synthesis Analysis

Oxazoline, a precursor to Oxazol-2-ylboronic acid, is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

Oxazol-2-ylboronic acid has a molecular formula of C3H4BNO3, an average mass of 112.880 Da, and a monoisotopic mass of 113.028427 Da .


Chemical Reactions Analysis

Oxazol-2-ylboronic Acid is used as a reactant in the synthesis of 4-(pyrazol-3-yl)-pyridine series . The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .


Physical And Chemical Properties Analysis

Oxazol-2-ylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 293.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 56.3±3.0 kJ/mol, a flash point of 131.2±22.6 °C, and an index of refraction of 1.487 .

Scientific Research Applications

a. Drug Design and Synthesis:

b. Anticancer Agents:
c. Antibacterial and Antifungal Agents:

Other Fields

Ibrahim, K. T., Neetha, M., & Anilkumar, G. (2022). Advancements in the synthesis of oxazolines. Monatshefte für Chemie - Chemical Monthly, 153(9), 837–871. Link Current methods for synthesizing 2-oxazolines mainly rely on stoichiometric dehydration agents or catalytic dehydration promoted by specific catalysts. These conditions either generate stoichiometric amounts of waste or require forcing azeotropic reflux conditions. Link The present review article aims to review the work reported on therapeutic potentials of oxazole scaffolds which are valuable for medical applications during the new millennium. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years. Link

properties

IUPAC Name

1,3-oxazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBQYBDDNGRAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733796
Record name 1,3-Oxazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazol-2-ylboronic acid

CAS RN

891660-66-5
Record name 1,3-Oxazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.